2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
Overview
Description
“2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol” is a polyethylene glycol used in the synthesis of novel glycolipids that bind HIV-1 cell surface glycoprotein Gp120 with potential application to pharmaceutical HIV-1 drugs . It is also used in the synthesis of PET imaging agents targeting brain β-amyloid .
Synthesis Analysis
This compound is used as an intermediate for drugs such as PranedipineTartrate and LJP-920 for laboratory research and development and chemical production . It was prepared from 2-(2-Chloroethoxy)ethanol, Ethylene oxid with boron trifluoride diethyl etherate by stirring for 2.5 h at 45 - 55℃ .
Molecular Structure Analysis
The molecular formula of this compound is C6H13ClO3 . Its average mass is 212.671 Da and its monoisotopic mass is 212.081543 Da .
Chemical Reactions Analysis
This compound was used in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane . It was also used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .
Physical And Chemical Properties Analysis
This compound is a liquid at 20℃ . It has a density of 1.16 g/mL at 25 °C (lit.) . Its boiling point is 117-120 °C/5 mmHg (lit.) . The refractive index is n20/D 1.458 (lit.) .
Scientific Research Applications
- Applications :
- Modified Oligonucleotides : Used to create modified oligonucleotides with functional groups (e.g., disulfides or thiols) for applications in biotechnology and molecular biology .
- Amino Acid Derivatives : Employed in the preparation of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection .
Intermediate in Organic Synthesis
Drug Synthesis
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known to be used as an organic building block in the synthesis of various pharmaceutical compounds .
Mode of Action
It’s primarily used as a solvent and intermediate in organic synthesis reactions . It’s involved in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .
Biochemical Pathways
Its role in the synthesis of modified oligonucleotides suggests it may influence pathways related to nucleic acid processing .
Pharmacokinetics
Its physical properties such as boiling point (117-120°c at 5mm hg), density (116 g/mL at 25°C), and solubility in chloroform and methanol can influence its bioavailability.
Result of Action
Its use in the synthesis of modified oligonucleotides suggests it may have a role in influencing genetic material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. It’s stable under normal conditions but can react with strong oxidizing agents . It should be stored in a dry, cool, and well-ventilated place . Its action may also be influenced by the solvent used, given its solubility in chloroform and methanol .
properties
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYSKYJOWFLWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199937 | |
Record name | Tetraethylene glycol monochlorohydrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5197-66-0 | |
Record name | 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5197-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylene glycol monochlorohydrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylene glycol monochlorohydrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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